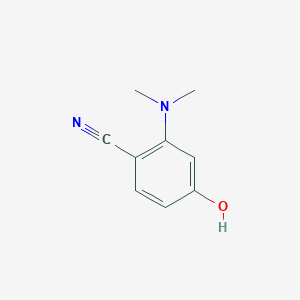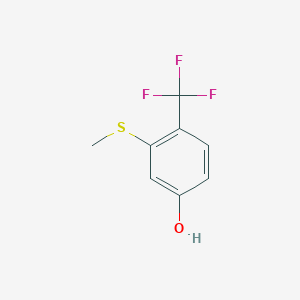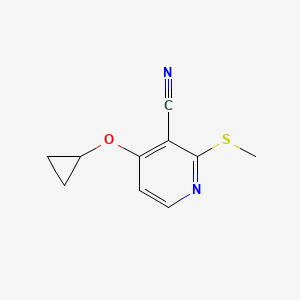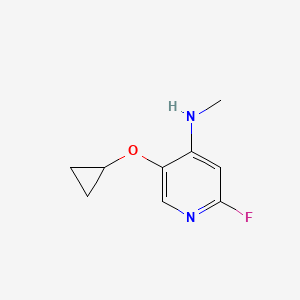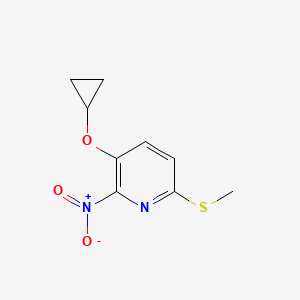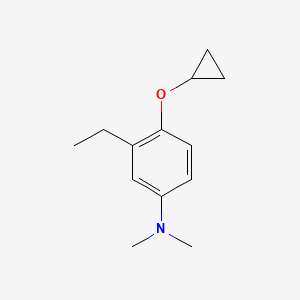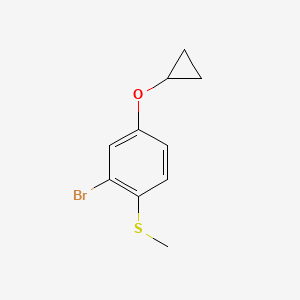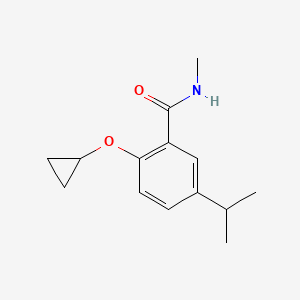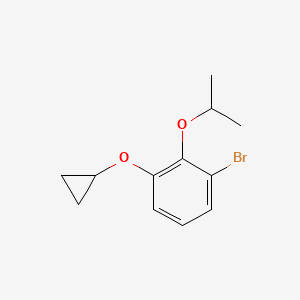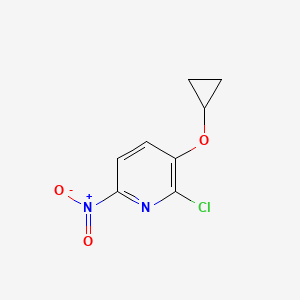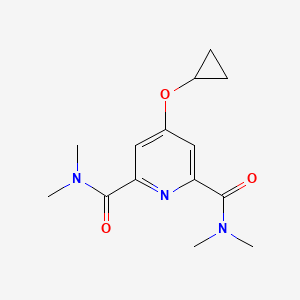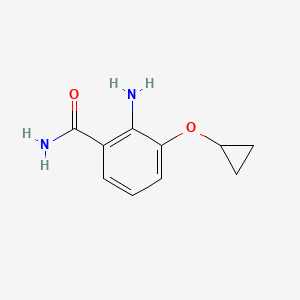
2-Amino-3-cyclopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-cyclopropoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with an amino group at the second position and a cyclopropoxy group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-cyclopropoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-cyclopropoxybenzoic acid is converted to an amide using an amine source, such as ammonia or an amine derivative, under suitable reaction conditions. This step often involves the use of coupling reagents like carbodiimides.
Amination: The resulting 3-cyclopropoxybenzamide is then subjected to an amination reaction to introduce the amino group at the second position. This can be achieved using nitration followed by reduction or direct amination methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production. For example, the use of palladium-catalyzed hydrogenation for reduction steps and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated benzamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-cyclopropoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzamide: Lacks the cyclopropoxy group, making it less hydrophobic.
3-Cyclopropoxybenzamide: Lacks the amino group, affecting its binding properties.
2-Amino-4-cyclopropoxybenzamide: Similar structure but with different substitution pattern, leading to different reactivity and binding characteristics.
Uniqueness: 2-Amino-3-cyclopropoxybenzamide is unique due to the presence of both the amino and cyclopropoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-amino-3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H12N2O2/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,11H2,(H2,12,13) |
InChI-Schlüssel |
BRJGYEOBPVAVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


